Lipophilicity (XLogP) Comparison: 5-Bromo-4-(6-methylheptyl)pyrimidine vs. Straight-Chain Heptyl Analog
The branched 6-methylheptyl substituent of the target compound confers a higher computed lipophilicity relative to the straight-chain heptyl analog. PubChem data show an XLogP3-AA value of 4.5 for 5-Bromo-4-(6-methylheptyl)pyrimidine [1], compared to an XLogP3-AA of 4.2 for 5-Bromo-4-heptylpyrimidine [2]. This quantifiable increase in lipophilicity (+0.3 log units) is attributable to the additional methyl branching, which reduces solvent-accessible surface area and enhances hydrophobic packing.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | 5-Bromo-4-heptylpyrimidine: 4.2 |
| Quantified Difference | +0.3 log units (7.1% higher) |
| Conditions | XLogP3 3.0 algorithm; PubChem release 2019.06.18 |
Why This Matters
Higher lipophilicity predicts altered logD and membrane permeability, which are critical parameters in medicinal chemistry lead optimization and may necessitate different chromatographic conditions for purification.
- [1] PubChem. (2026). 5-Bromo-4-(6-methylheptyl)pyrimidine, CID 26370003, Computed Properties: XLogP3-AA = 4.5. View Source
- [2] PubChem. (2026). 5-Bromo-4-heptylpyrimidine, CID 44118595, Computed Properties: XLogP3-AA = 4.2. View Source
